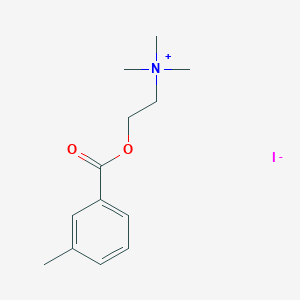

3-Toluoyl choline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

28080-46-8 |

|---|---|

Molecular Formula |

C13H20INO2 |

Molecular Weight |

349.21 g/mol |

IUPAC Name |

trimethyl-[2-(3-methylbenzoyl)oxyethyl]azanium;iodide |

InChI |

InChI=1S/C13H20NO2.HI/c1-11-6-5-7-12(10-11)13(15)16-9-8-14(2,3)4;/h5-7,10H,8-9H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

FKIFGKXPQVOVGT-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC=C1)C(=O)OCC[N+](C)(C)C.[I-] |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC[N+](C)(C)C.[I-] |

Synonyms |

3-toluoyl choline m-toluoyl choline meta-toluoyl choline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Toluoyl Choline

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a comprehensive overview of the known physical properties of 3-Toluoyl choline. Due to the limited availability of public data for this specific compound, this document also outlines standard experimental protocols for the determination of key physicochemical parameters, drawing from methodologies applied to structurally related choline esters and quaternary ammonium compounds.

Core Physical Properties

| Property | Data |

| Molecular Formula | C₁₃H₂₀NO₂⁺ |

| Molecular Weight | 222.30 g/mol |

| CAS Number | 28080-46-8 |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Solubility | Data not publicly available |

| Density | Data not publicly available |

| Appearance | Data not publicly available |

Experimental Protocols for Physicochemical Characterization

The following section details established methodologies for determining the physical properties of choline esters and related quaternary ammonium compounds. These protocols are provided as a reference for researchers aiming to characterize this compound.

2.1. Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

-

Methodology: Differential Scanning Calorimetry (DSC)

-

A small, precisely weighed sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace and heated at a constant rate (e.g., 5-10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

2.2. Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development and experimental biology.

-

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

2.3. Density Measurement

Density is a fundamental physical property that can be determined using various techniques.

-

Methodology: Oscillating U-Tube Densitometer

-

A sample of the compound (if liquid at the measurement temperature) or a solution of known concentration is introduced into a U-shaped oscillating tube.

-

The tube is electromagnetically excited to oscillate at its characteristic frequency.

-

The frequency of oscillation is directly related to the density of the sample.

-

The instrument is calibrated with fluids of known density (e.g., dry air and deionized water) prior to measurement.

-

2.4. Structural and Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the ester carbonyl group and the quaternary ammonium group.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Compounds containing the choline headgroup are known to interact with cholinergic receptors, and toluoyl moieties are present in various biologically active molecules. However, any potential biological effects of this compound would require empirical investigation.

Visualizations

As no specific experimental workflows or signaling pathways for this compound have been documented, a generalized workflow for the synthesis and characterization of a novel chemical entity is provided below. This diagram illustrates the logical progression from chemical synthesis to physicochemical and biological evaluation, a process that would be applicable to the study of this compound.

Caption: General workflow for the synthesis and characterization of a novel compound.

An In-depth Technical Guide to the Synthesis Pathway of 3-Toluoyl Choline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthesis pathway for 3-Toluoyl choline, a choline ester of potential interest in pharmacological and biochemical research. As direct literature on the synthesis of this specific compound is scarce, this guide provides a robust, two-step synthetic route based on well-established chemical principles and analogous reactions. The pathway involves the initial preparation of 3-Toluoyl chloride from 3-Toluic acid, followed by the esterification of choline chloride with the synthesized acid chloride.

This document provides detailed experimental protocols for each key step, quantitative data where available from analogous procedures, and visualizations of the chemical pathway and experimental workflows to aid in laboratory implementation.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a two-step process:

-

Step 1: Synthesis of 3-Toluoyl Chloride: 3-Toluic acid is converted to its more reactive acid chloride derivative, 3-Toluoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Step 2: Esterification of Choline Chloride: The synthesized 3-Toluoyl chloride is reacted with choline chloride to form the final product, this compound chloride, via an esterification reaction.

The overall reaction scheme is presented below:

Caption: Proposed two-step synthesis pathway for this compound Chloride.

Quantitative Data

The following tables summarize quantitative data for the key reactions, based on analogous and directly relevant procedures.

Table 1: Synthesis of 3-Methylbenzoyl Chloride from m-Toluic Acid [1]

| Parameter | Value |

| Reactants | |

| m-Toluic Acid | 540.56 g |

| Thionyl Chloride | 573.0 g |

| N,N-dimethylformamide | 1.0 g |

| Reaction Conditions | |

| Temperature | 90°C |

| Time | 3 hours |

| Product | |

| 3-Methylbenzoyl chloride | 610.0 g |

| Purity | 98.2% |

| Yield | 99.3% |

Table 2: Acylation of Choline Chloride with Fatty Acid Chlorides [2]

| Parameter | Value |

| Reactants | |

| Choline Chloride | - |

| Methanesulfonic Acid | - |

| Fatty Acid Chloride (C6-C22) | - |

| Reaction Conditions | |

| Temperature | 100-200°C |

| Solvent | None |

| Product | |

| Yield | Up to 94% |

| Selectivity | Up to 97% |

| Note: Specific molar ratios were not provided in the abstract. |

Experimental Protocols

Step 1: Synthesis of 3-Toluoyl Chloride

This protocol is adapted from a procedure for the synthesis of m-toluoyl chloride[1].

Materials:

-

m-Toluic acid (540.56 g)

-

Thionyl chloride (573.0 g)

-

N,N-dimethylformamide (DMF) (1.0 g)

-

1000 mL three-necked flask

-

Thermometer

-

Mechanical stirrer

-

Reflux condenser

-

Off-gas absorption device (e.g., bubbler with NaOH solution)

Procedure:

-

Equip a 1000 mL three-necked flask with a mechanical stirrer, a thermometer, a reflux condenser, and an off-gas absorption apparatus.

-

Charge the flask with m-toluic acid, thionyl chloride, and N,N-dimethylformamide.

-

Heat the reaction mixture to 90°C with continuous stirring.

-

Maintain the reaction at 90°C for 3 hours. The reaction is complete when the system becomes a clear solution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting product is 3-toluoyl chloride.

Caption: Experimental workflow for the synthesis of 3-Toluoyl Chloride.

Step 2: Esterification of Choline Chloride with 3-Toluoyl Chloride

This proposed protocol is based on a patented method for the acylation of choline chloride with fatty acid chlorides[2].

Materials:

-

Choline chloride

-

3-Toluoyl chloride

-

Methanesulfonic acid

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

In a suitable reaction vessel, mix choline chloride and methanesulfonic acid at room temperature until a homogeneous liquid phase is formed. This mixture has a low melting point (around 15°C).

-

Heat the mixture to a temperature in the range of 100-200°C.

-

Slowly add the 3-Toluoyl chloride to the heated mixture with stirring. The 3-Toluoyl chloride should readily dissolve.

-

Maintain the reaction at the selected temperature until the reaction is complete (monitoring by techniques such as TLC or HPLC is recommended).

-

Upon completion, the product, this compound chloride, will be in a mixture with methanesulfonic acid. Further purification steps, such as extraction or crystallization, will be necessary to isolate the final product. The exact purification protocol would need to be developed based on the properties of the final compound.

Note on Characterization: As this is a proposed synthesis, detailed characterization data for this compound (e.g., melting point, NMR spectra, mass spectrometry data) is not available in the public domain. It is imperative for researchers to perform full analytical characterization of the final product to confirm its identity and purity.

Safety Considerations

-

Thionyl chloride and 3-Toluoyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO2). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Methanesulfonic acid is a strong acid and is corrosive. Handle with care.

-

The reactions may be exothermic. Proper temperature control is essential.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to 3-Toluoyl Choline

CAS Number: 28080-46-8[1]

Disclaimer: Publicly available experimental data specifically for 3-Toluoyl choline is limited. This guide provides a comprehensive overview based on the established chemistry and pharmacology of choline and its esters, offering theoretical insights and proposed experimental protocols for researchers, scientists, and drug development professionals. All proposed experimental data and pathways should be considered hypothetical until validated by empirical studies.

Introduction

This compound is a choline ester with the Chemical Abstracts Service (CAS) registry number 28080-46-8.[1] Choline and its derivatives are of significant interest in neuroscience and pharmacology due to their role as precursors to the neurotransmitter acetylcholine and their involvement in cell membrane integrity and lipid metabolism.[2][3] This document aims to provide a detailed technical guide to this compound, covering its theoretical physicochemical properties, proposed synthesis and characterization methods, hypothesized biological activity, and potential experimental workflows.

Physicochemical Properties (Theoretical)

The physicochemical properties of this compound can be predicted based on its molecular structure, which combines the quaternary ammonium salt of choline with a toluoyl functional group. A summary of these predicted properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 28080-46-8 | [1] |

| Molecular Formula | C13H20NO2+ | Calculated |

| Molecular Weight | 222.30 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)OCC--INVALID-LINK--(C)C | Predicted |

| Predicted LogP | -1.5 | Predicted |

| Predicted Water Solubility | High | Inferred from choline's high solubility[4] |

| Predicted pKa | ~13.9 (most basic) | Predicted |

Synthesis and Characterization (Proposed Protocols)

A plausible synthetic route to this compound involves the esterification of choline with 3-toluoyl chloride. The following sections detail a proposed experimental protocol for its synthesis, purification, and characterization.

Synthesis of this compound Chloride

Materials:

-

Choline chloride

-

3-Toluoyl chloride

-

Anhydrous acetonitrile (ACN)

-

Anhydrous pyridine

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve choline chloride (1 equivalent) in anhydrous acetonitrile.

-

Add anhydrous pyridine (1.2 equivalents) to the solution to act as a base and catalyst.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of 3-toluoyl chloride (1.1 equivalents) in anhydrous acetonitrile to the stirred reaction mixture via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is precipitated by the addition of cold diethyl ether.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Characterization

The identity and purity of the synthesized this compound chloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR should show characteristic peaks for the trimethylammonium protons, the ethylene bridge protons, and the aromatic protons of the toluoyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the cation.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the ester carbonyl group (around 1720 cm⁻¹) and the C-O stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Biological Activity and Signaling Pathways (Hypothesized)

The biological activity of this compound is likely to be centered around its interaction with the cholinergic system, given its structural similarity to acetylcholine.

Hypothesized Mechanism of Action

This compound may act as an agonist or antagonist at muscarinic and/or nicotinic acetylcholine receptors. The bulky toluoyl group could influence its binding affinity and efficacy compared to acetylcholine. It is also plausible that the compound could be hydrolyzed in vivo by cholinesterases to yield choline and 3-toluic acid, thereby acting as a prodrug for choline.

Cholinergic Signaling Pathway

The diagram below illustrates the general cholinergic signaling pathway, where acetylcholine (ACh) is synthesized from choline and acetyl-CoA, released into the synaptic cleft, and binds to postsynaptic receptors. This compound could potentially interact with the components of this pathway.

Caption: Hypothesized interaction of this compound with the cholinergic signaling pathway.

Experimental Workflows (Proposed)

To investigate the synthesis and biological activity of this compound, the following experimental workflows are proposed.

Synthesis and Purification Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

In Vitro Receptor Binding Assay Workflow

Caption: Proposed workflow for an in vitro receptor binding assay of this compound.

Conclusion

References

An In-depth Technical Guide on the Biological Activity of 3-Toluoyl Choline and Related Acyl-Aryl Choline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of 3-Toluoyl choline, a representative member of the acyl-aryl choline class of compounds. While specific experimental data on this compound is limited in publicly available literature, this document extrapolates its likely mechanism of action, potential biological effects, and the methodologies for its evaluation based on the known properties of related compounds and general principles of cholinergic pharmacology. The primary focus is on the inhibition of choline acetyltransferase (ChAT), a key enzyme in the biosynthesis of the neurotransmitter acetylcholine. This guide includes a plausible synthesis route, detailed experimental protocols for assessing ChAT inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Cholinergic System and Choline Acetyltransferase

The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes including memory, learning, attention, and muscle contraction. The primary neurotransmitter of this system is acetylcholine (ACh). The synthesis of ACh is catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-coenzyme A to choline.

Inhibitors of ChAT are valuable research tools for elucidating the intricacies of the cholinergic system and may have therapeutic potential in conditions characterized by cholinergic hyperactivity. Acyl-aryl choline derivatives, such as this compound, represent a class of compounds with the structural potential to interact with and inhibit ChAT.

Synthesis of this compound

A plausible synthetic route for this compound involves the esterification of choline with 3-Toluoyl chloride. This reaction would typically be carried out in an inert solvent with a suitable base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

General Synthetic Protocol:

-

Choline chloride is dissolved in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

An equimolar amount of a non-nucleophilic base, for instance, triethylamine, is added to the solution to act as an acid scavenger.

-

3-Toluoyl chloride, dissolved in the same solvent, is added dropwise to the choline solution at room temperature with constant stirring.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The resulting product, this compound, can be isolated and purified using standard techniques such as recrystallization or chromatography.

Biological Activity and Mechanism of Action

It is hypothesized that this compound and related acyl-aryl choline derivatives act as inhibitors of choline acetyltransferase. The structural similarity of the choline moiety to the natural substrate of ChAT suggests a competitive inhibition mechanism, where the compound binds to the active site of the enzyme, thereby preventing the binding of choline.

Structure-Activity Relationship (SAR) of Acyl-Aryl Choline Derivatives

While specific SAR data for this compound is unavailable, general principles for ChAT inhibitors suggest that modifications to the acyl-aryl group can significantly impact inhibitory potency. The following table presents a hypothetical SAR for a series of related compounds to illustrate these principles.

| Compound | R Group on Acyl Moiety | Hypothetical IC50 (µM) for ChAT Inhibition | Notes |

| Benzoyl choline | -H | 100 | Baseline compound. |

| 2-Toluoyl choline | 2-CH3 | 80 | Ortho-substitution may introduce steric hindrance. |

| This compound | 3-CH3 | 50 | Meta-substitution may enhance binding. |

| 4-Toluoyl choline | 4-CH3 | 60 | Para-substitution may have a moderate effect. |

| 4-Nitrobenzoyl choline | 4-NO2 | 25 | Electron-withdrawing groups may increase potency. |

| 4-Methoxybenzoyl choline | 4-OCH3 | 150 | Electron-donating groups may decrease potency. |

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

The following is a detailed protocol for a colorimetric in vitro assay to determine the inhibitory activity of compounds like this compound on choline acetyltransferase.

Choline Acetyltransferase (ChAT) Inhibition Assay

Principle: This assay measures the activity of ChAT by quantifying the amount of coenzyme A (CoA) produced during the synthesis of acetylcholine. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

-

Recombinant human choline acetyltransferase (ChAT)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Choline chloride

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 7.4)

-

Test compound (e.g., this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of ChAT, Acetyl-CoA, choline chloride, and DTNB in Tris-HCl buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in order:

-

50 µL of Tris-HCl buffer

-

10 µL of various concentrations of the test compound (or vehicle control)

-

10 µL of ChAT solution

-

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a 30 µL mixture of Acetyl-CoA and choline chloride.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 100 µL of DTNB solution.

-

Read the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Signaling Pathways and Experimental Workflows

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the key components of a cholinergic synapse and the point of action for a ChAT inhibitor like this compound.

Experimental Workflow for Evaluating ChAT Inhibitors

The following diagram outlines the typical workflow for the discovery and characterization of novel ChAT inhibitors.

Conclusion

This compound, as a representative of the acyl-aryl choline class of compounds, holds potential as a research tool for investigating the cholinergic system through the inhibition of choline acetyltransferase. While direct experimental data for this specific molecule is scarce, this guide provides a framework for its synthesis, biological evaluation, and understanding its mechanism of action within the context of related ChAT inhibitors. The provided experimental protocols and workflow diagrams offer a practical guide for researchers aiming to explore the biological activity of this compound and other novel modulators of cholinergic neurotransmission. Further empirical studies are warranted to definitively characterize the pharmacological profile of this compound.

In-depth Technical Guide on 3-Toluoyl Choline: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document serves as a technical guide on the chemical compound 3-Toluoyl choline. A comprehensive review of existing scientific literature was conducted to collate and present an in-depth understanding of its properties, biological activity, and mechanisms of action. This guide is intended for researchers, scientists, and professionals involved in drug development and related fields.

Executive Summary

This guide will, therefore, provide a foundational understanding based on the known chemistry of its precursors and the general structure-activity relationships of related cholinergic and anticholinergic compounds. The absence of specific data precludes the inclusion of detailed quantitative data tables and specific experimental protocols as initially intended.

Chemical Structure and Synthesis

This compound is an ester formed from 3-methylbenzoic acid (m-toluic acid) and choline. The synthesis would logically involve the reaction of a reactive derivative of m-toluic acid, such as m-toluoyl chloride, with choline.

Synthesis of Precursors:

-

m-Toluoyl Chloride: Also known as 3-methylbenzoyl chloride, this compound is commercially available and can be synthesized from m-toluic acid. It serves as a reagent in the synthesis of various organic compounds, including glycine benzamides and colchicine derivatives with potential anticancer activity.

-

Choline Chloride: The synthesis of choline chloride is a well-established industrial process. One common method involves the reaction of trimethylamine with chloroethanol. Another method produces trimethylamine from ammonium chloride and paraformaldehyde, which then reacts to form choline chloride.

A plausible, though not explicitly documented, synthesis of this compound is visualized in the workflow below.

Figure 1: A proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are absent from the reviewed literature. However, based on the structure-activity relationships of other choline esters, some general predictions can be made.

Choline esters are known to interact with the cholinergic nervous system, primarily by acting on acetylcholine receptors (muscarinic and nicotinic) or by being substrates for cholinesterases (acetylcholinesterase and butyrylcholinesterase).

-

Cholinergic vs. Anticholinergic Activity: While acetylcholine itself is a potent cholinergic agonist, modification of the acyl group can drastically alter the pharmacological profile. Choline esters of aromatic or higher molecular weight carboxylic acids often exhibit anticholinergic (parasympatholytic) activity.[1] This suggests that this compound, with its aromatic toluoyl group, is more likely to act as an antagonist at cholinergic receptors rather than an agonist.

-

Interaction with Cholinesterases: Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft.[2] These are used in the treatment of conditions like Alzheimer's disease.[2][3] The bulky aromatic group in this compound might allow it to interact with the active site of cholinesterases, potentially acting as an inhibitor. However, without experimental data, this remains speculative.

The potential interaction points of a generic choline ester with the cholinergic system are outlined below.

Figure 2: Potential interaction pathways of this compound within the cholinergic system.

Quantitative Data

As of the latest literature review, no specific quantitative data such as binding affinities (Ki), inhibition constants (IC50), or efficacy (EC50) for this compound at any biological target has been published.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the scientific literature. Researchers wishing to study this compound would need to develop and validate their own methodologies based on standard procedures for the synthesis of choline esters and assays for cholinergic activity.

Conclusion and Future Directions

This compound remains a sparsely studied compound. While its chemical nature places it within the broad and well-researched class of choline esters, its specific pharmacological profile is unknown. Based on the structure-activity relationships of similar compounds, it is hypothesized to possess anticholinergic properties.

Future research should focus on the following areas:

-

Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthetic route for this compound, along with its full analytical characterization.

-

In Vitro Pharmacological Profiling: Systematic screening of this compound against a panel of muscarinic and nicotinic acetylcholine receptor subtypes to determine its agonist or antagonist activity and potency.

-

Cholinesterase Inhibition Assays: Evaluation of the inhibitory activity of this compound against both acetylcholinesterase and butyrylcholinesterase.

-

In Vivo Studies: Should in vitro studies reveal significant activity, subsequent in vivo experiments in appropriate animal models would be warranted to investigate its physiological effects and potential therapeutic applications.

Until such studies are conducted and published, the properties and activities of this compound remain a matter of speculation based on analogy to related structures.

References

An In-depth Technical Guide to 3-Toluoyl Choline: Synthesis, Predicted Pharmacology, and Experimental Protocols

Introduction

Choline esters are a class of compounds that have been extensively studied for their interactions with the cholinergic nervous system. The endogenous neurotransmitter, acetylcholine, is the simplest member of this family and plays a crucial role in a vast array of physiological processes. The pharmacological profile of choline esters can be dramatically altered by modifying the acyl group attached to the choline moiety. While many aliphatic choline esters have been characterized, aromatic esters are less common and often exhibit distinct properties. This whitepaper provides a comprehensive theoretical exploration of 3-Toluoyl choline, a putative aromatic choline ester. We will detail a proposed synthetic route, predict its pharmacological characteristics based on structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and potential biological evaluation.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by the esterification of choline with a reactive derivative of 3-toluic acid. A common and effective method for this transformation is the reaction of a choline salt, such as choline chloride or choline iodide, with 3-toluoyl chloride.

1. Preparation of 3-Toluoyl Chloride:

The necessary acyl chloride, 3-toluoyl chloride, can be synthesized from 3-toluic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction: 3-Toluic Acid + Thionyl Chloride → 3-Toluoyl Chloride + SO₂ + HCl

2. Esterification of Choline:

The resulting 3-toluoyl chloride can then be reacted with a choline salt to form the desired ester. Anhydrous conditions are crucial for this step to prevent hydrolysis of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction.

-

Reaction: 3-Toluoyl Chloride + Choline Salt → this compound + Salt

Experimental Protocols

Protocol 1: Synthesis of 3-Toluoyl Chloride

-

Materials: 3-toluic acid, thionyl chloride, anhydrous dichloromethane (DCM), magnetic stirrer, round-bottom flask, reflux condenser, dropping funnel.

-

Procedure:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-toluic acid (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Slowly add thionyl chloride (1.2 equivalents) to the solution via a dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 3-toluoyl chloride can be purified by vacuum distillation.

-

Protocol 2: Synthesis of this compound Chloride

-

Materials: 3-toluoyl chloride, anhydrous choline chloride, anhydrous acetonitrile, triethylamine, magnetic stirrer, round-bottom flask.

-

Procedure:

-

Suspend anhydrous choline chloride (1 equivalent) in anhydrous acetonitrile in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.1 equivalents) to the suspension and stir.

-

Slowly add a solution of 3-toluoyl chloride (1 equivalent) in anhydrous acetonitrile to the stirring suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound chloride by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Predicted Physicochemical and Pharmacological Properties

Based on the structure-activity relationships of other choline esters, we can predict the likely properties of this compound.[1][2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₀NO₂⁺ |

| Molecular Weight | 222.30 g/mol (cation) |

| Appearance | Likely a white crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| Stability | The ester linkage may be susceptible to hydrolysis, particularly at basic pH. |

Pharmacological Predictions:

The presence of a bulky, aromatic 3-toluoyl group in place of the small acetyl group of acetylcholine is a significant structural modification. In the context of cholinergic pharmacology, esters of aromatic or higher molecular weight acids often act as cholinergic antagonists rather than agonists.[1][2] Therefore, it is hypothesized that this compound will act as a competitive antagonist at cholinergic receptors, most likely muscarinic receptors.

Table 2: Predicted Pharmacological Profile of this compound

| Parameter | Predicted Activity | Rationale |

| Receptor Target | Muscarinic Acetylcholine Receptors (M₁-M₅) | The choline headgroup provides the primary affinity for cholinergic receptors. |

| Mechanism of Action | Competitive Antagonist | The bulky aromatic acyl group is likely to prevent the conformational change required for receptor activation.[1][2] |

| Potency (Ki) | Moderate to High Affinity | Aromatic interactions of the toluoyl group could contribute to binding affinity. |

| Selectivity | Potentially selective for certain muscarinic receptor subtypes. | The substitution pattern on the aromatic ring may confer some degree of receptor subtype selectivity. |

| In Vivo Effects | Anticholinergic (e.g., mydriasis, reduced salivation, tachycardia) | Consistent with muscarinic receptor blockade. |

Visualizations

Caption: Proposed two-step synthesis of this compound.

Caption: Predicted antagonistic action at a Gq-coupled muscarinic receptor.

Conclusion

While this compound remains a theoretically conceived molecule, this guide provides a robust framework for its potential synthesis and pharmacological investigation. Based on established structure-activity relationships for choline esters, it is predicted to function as a cholinergic antagonist. The detailed protocols and predictive models presented here offer a solid foundation for researchers and drug development professionals interested in exploring the chemical space of aromatic choline esters and their potential therapeutic applications. Further experimental validation is necessary to confirm these hypotheses.

References

In Vitro Functional Analysis of 3-Toluoyl choline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Toluoyl choline is a synthetic derivative of choline. Structurally, it is presumed to be an ester of choline and 3-Toluic acid. Based on its structural similarity to acetylcholine, it is hypothesized to function as a modulator of cholinergic receptors, which include the nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).[1][2][3] These receptors are integral to a multitude of physiological processes, making novel cholinergic ligands of significant interest in drug discovery.[1][2]

This technical guide outlines the potential in vitro functions of this compound, focusing on its hypothesized interactions with cholinergic receptors. It details the primary signaling pathways, provides established experimental protocols for characterization, and presents hypothetical data to illustrate expected outcomes.

Core Target Receptors and Signaling Pathways

The primary targets for a choline-based molecule like this compound are the two main classes of cholinergic receptors: nicotinic and muscarinic receptors.[3]

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels that, upon activation by an agonist like acetylcholine, allow the influx of cations such as Na+ and Ca2+.[1][3][4][5] This leads to rapid depolarization of the cell membrane.[5] nAChRs are pentameric structures composed of various subunits and are broadly classified into muscle-type and neuronal-type receptors.[1][6]

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a slower, more prolonged response compared to nAChRs.[2][7] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades.[8]

-

M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins.[9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10]

-

M2 and M4 Receptors: These receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[11]

The following diagrams illustrate the primary signaling pathways potentially modulated by this compound.

Caption: M3 Muscarinic Receptor Gq Signaling Pathway.

Caption: M2 Muscarinic Receptor Gi Signaling Pathway.

Experimental Protocols for In Vitro Characterization

To elucidate the in vitro function of this compound, a tiered approach is recommended, starting with binding affinity and progressing to functional and signaling assays.

Radioligand Binding Assays

These assays determine the affinity of this compound for various cholinergic receptor subtypes.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for nAChR and mAChR subtypes.

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing a single subtype of human cholinergic receptor (e.g., CHO-K1 cells expressing M1-M5 or GH4C1 cells expressing α4β2 nAChR).

-

Incubate the membranes with a specific radioligand (e.g., [3H]N-methylscopolamine for mAChRs, [3H]epibatidine for nAChRs) at a fixed concentration.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

-

Second Messenger Assays

These assays measure the functional consequence of receptor activation.

-

Objective: To measure the potency (EC50) and efficacy of this compound in stimulating Ca2+ release via M1, M3, and M5 receptors.

-

Methodology:

-

Culture cells expressing the target receptor (e.g., HEK293 cells with M3) in 96-well plates.

-

Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

-

Add varying concentrations of this compound and record the change in fluorescence intensity over time.

-

The EC50 value is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Objective: To assess the ability of this compound to inhibit adenylyl cyclase activity via M2 and M4 receptors.

-

Methodology:

-

Culture cells expressing the target receptor (e.g., CHO cells with M2) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

Concurrently, treat the cells with increasing concentrations of this compound.

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).

-

The IC50 value for the inhibition of forskolin-stimulated cAMP production is determined.

-

Ion Flux Assays (for nAChRs)

-

Objective: To measure the ability of this compound to induce ion flux through nAChRs.

-

Methodology:

-

Use a membrane potential-sensitive dye or an ion-sensitive fluorescent indicator (e.g., for Ca2+ or K+ surrogates like Thallium).

-

Plate cells expressing the nAChR subtype of interest.

-

Load the cells with the appropriate dye.

-

Add this compound at various concentrations and measure the change in fluorescence, which corresponds to ion channel opening.

-

Determine the EC50 from the dose-response curve.

-

The following diagram illustrates a general workflow for characterizing a novel cholinergic agonist.

Caption: Experimental workflow for characterizing this compound.

Hypothetical Quantitative Data

The following tables summarize potential outcomes from the described in vitro assays for this compound.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Human Cholinergic Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| Muscarinic | ||

| M1 | [3H]NMS | 150 |

| M2 | [3H]NMS | 85 |

| M3 | [3H]NMS | 25 |

| M4 | [3H]NMS | 200 |

| M5 | [3H]NMS | 120 |

| Nicotinic | ||

| α4β2 | [3H]Epibatidine | >10,000 |

| α7 | [3H]Epibatidine | >10,000 |

Data are hypothetical means from n=3 experiments.

Table 2: Hypothetical Functional Potencies (EC50/IC50, nM) and Efficacy of this compound

| Assay | Receptor Subtype | Parameter | Value (nM) | Efficacy (% of Acetylcholine) |

| Ca2+ Mobilization | M1 | EC50 | 250 | 85% |

| M3 | EC50 | 50 | 95% | |

| M5 | EC50 | 200 | 90% | |

| cAMP Inhibition | M2 | IC50 | 150 | 70% |

| M4 | IC50 | 350 | 65% | |

| Ion Flux | α4β2 | EC50 | >10,000 | N/A |

| α7 | EC50 | >10,000 | N/A |

Data are hypothetical means from n=3 experiments.

From this hypothetical data, one could conclude that this compound is a selective agonist for muscarinic receptors, with a preference for the M3 subtype, and has low affinity and functional activity at the tested nicotinic receptors.

Conclusion

This guide provides a comprehensive framework for the in vitro characterization of this compound as a potential cholinergic agent. By employing a combination of binding, second messenger, and functional assays, researchers can systematically determine its affinity, potency, and efficacy at various cholinergic receptor subtypes. The resulting data will be crucial for understanding its pharmacological profile and potential therapeutic applications. The provided diagrams and hypothetical data tables serve as a guide for the experimental design and interpretation of results in the investigation of this and other novel cholinergic compounds.

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 5. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholine [neuromuscular.wustl.edu]

- 7. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 8. Novel Insights Into M3 Muscarinic Acetylcholine Receptor Physiology and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 11. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Screening of 3-Toluoyl Choline

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

3-Toluoyl choline is a choline ester of scientific interest, potentially sharing pharmacological properties with other choline derivatives that play a crucial role in neurotransmission and cell membrane structure. Choline and its metabolites are fundamental to numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine and the structural integrity of cell membranes through phospholipids like phosphatidylcholine.[1][2][3] This guide aims to provide a framework for the preliminary screening of this compound, outlining potential experimental approaches and relevant biological pathways based on the known pharmacology of choline.

Due to a lack of specific published data on the preliminary screening of this compound, this document will extrapolate potential methodologies and areas of investigation from the broader understanding of choline pharmacology.

Pharmacological Profile and Potential Mechanisms of Action

Choline itself is a vital nutrient that serves as a precursor for the synthesis of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.[1][2] It is also a critical component of phosphatidylcholine and sphingomyelin, two major phospholipids essential for cell membrane structure and function.[1] The mechanism of action of choline and its derivatives often involves interaction with cholinergic receptors, modulation of choline kinase activity, or influence on choline transport systems.[1]

Based on its structure as a choline ester, this compound could potentially act as:

-

A cholinergic agonist or antagonist: Interacting with nicotinic or muscarinic acetylcholine receptors.

-

A substrate or inhibitor of cholinesterases: Affecting the breakdown of acetylcholine.

-

A prodrug of choline: Releasing choline after metabolic cleavage.

-

An influencer of choline metabolism: Affecting the synthesis or degradation of choline-containing phospholipids.

Experimental Protocols for Preliminary Screening

A comprehensive preliminary screening of this compound would involve a battery of in vitro and in vivo assays to elucidate its pharmacological profile.

In Vitro Assays

1. Receptor Binding Assays:

-

Objective: To determine the affinity of this compound for various cholinergic receptor subtypes (e.g., M1-M5 muscarinic receptors, α7 nicotinic receptors).

-

Methodology: Radioligand binding assays are commonly employed. This involves incubating membranes from cells expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound (this compound). The displacement of the radioligand by the test compound is measured to determine the binding affinity (Ki).

2. Enzyme Inhibition Assays:

-

Objective: To assess the inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Methodology: The Ellman's assay is a standard colorimetric method. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), and the product reacts with Ellman's reagent (DTNB) to produce a colored product. The rate of color formation is measured in the presence and absence of this compound to determine the IC50 value.

3. Cell-Based Functional Assays:

-

Objective: To evaluate the functional activity of this compound on cells expressing cholinergic receptors.

-

Methodology: This can involve measuring second messenger responses (e.g., calcium mobilization in response to muscarinic receptor activation) or changes in membrane potential. For example, in cells expressing nicotinic receptors, agonist activity can be assessed by measuring ion influx using fluorescent dyes.

Data Presentation

The quantitative data obtained from these in vitro assays should be summarized in a clear and structured table for easy comparison.

| Assay Type | Target | Parameter | This compound | Control Compound |

| Receptor Binding | M1 Muscarinic Receptor | Ki (nM) | [Insert Data] | Atropine |

| Receptor Binding | α7 Nicotinic Receptor | Ki (nM) | [Insert Data] | Nicotine |

| Enzyme Inhibition | Acetylcholinesterase | IC50 (µM) | [Insert Data] | Donepezil |

| Enzyme Inhibition | Butyrylcholinesterase | IC50 (µM) | [Insert Data] | Rivastigmine |

| Functional Assay | Calcium Mobilization (M1) | EC50 (µM) | [Insert Data] | Carbachol |

Signaling Pathways and Experimental Workflows

Understanding the potential signaling pathways that this compound might modulate is crucial for interpreting experimental results.

Acetylcholine Synthesis and Release Pathway

This pathway is fundamental to cholinergic neurotransmission. Choline is taken up into the presynaptic neuron by a high-affinity choline transporter and then converted to acetylcholine by choline acetyltransferase.

References

A Technical Guide to Investigating 3-Toluoyl Choline: Potential Research Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Toluoyl choline is a structurally novel choline ester with the potential to interact with the cholinergic nervous system. As an analogue of acetylcholine, the primary neurotransmitter in the parasympathetic nervous system, its molecular structure suggests a capacity to function as a cholinergic agonist or an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation.[1][2][3] The exploration of this compound presents a compelling opportunity for the discovery of new therapeutic agents targeting a range of disorders, including neurodegenerative diseases, autoimmune conditions, and glaucoma. This guide outlines a proposed roadmap for the comprehensive investigation of this compound, from initial synthesis and in vitro characterization to potential in vivo applications.

Proposed Research Areas

Given the nascent stage of research into this compound, a systematic and multi-faceted approach is required to elucidate its pharmacological profile and therapeutic potential. The following research areas are proposed:

Chemical Synthesis and Characterization

The initial step involves the development of a robust and scalable synthetic route for this compound. A plausible approach would be the esterification of choline with 3-toluoyl chloride. Detailed analytical characterization using techniques such as NMR, mass spectrometry, and HPLC will be crucial to confirm the structure and purity of the synthesized compound.

In Vitro Pharmacological Profiling

A comprehensive in vitro evaluation is necessary to determine the mechanism of action of this compound. Key areas of investigation include:

-

Receptor Binding Affinity: Determining the binding affinity of this compound for various subtypes of muscarinic and nicotinic acetylcholine receptors.

-

Functional Receptor Activity: Assessing whether this compound acts as an agonist, antagonist, or allosteric modulator at cholinergic receptors.

-

Acetylcholinesterase (AChE) Inhibition: Quantifying the inhibitory potency of this compound against AChE to understand its potential to prolong the action of endogenous acetylcholine.[4][5][6][7][8]

Cellular and Phenotypic Screening

Cell-based assays can provide insights into the functional consequences of this compound activity in a biological context. This could involve:

-

Calcium Mobilization Assays: In cells expressing specific muscarinic receptor subtypes (e.g., M1 or M3), to measure agonist-induced intracellular calcium release.

-

Neuronal Cell Models: To investigate effects on neurite outgrowth, synaptogenesis, and protection against neurotoxicity in models of neurodegenerative diseases.

-

Immune Cell Modulation: To explore potential anti-inflammatory effects by examining cytokine release from immune cells.

In Vivo Pharmacokinetics and Pharmacodynamics

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its physiological effects. Initial studies would focus on:

-

Pharmacokinetic Profiling: Determining key parameters such as bioavailability, half-life, and brain penetration.

-

Pharmacodynamic Assessments: Measuring physiological responses associated with cholinergic stimulation, such as effects on heart rate, blood pressure, and gastrointestinal motility.[1]

-

Preclinical Efficacy Models: Evaluating the therapeutic potential of this compound in animal models of relevant diseases, such as Alzheimer's disease (cognitive enhancement) or Sjogren's syndrome (stimulation of salivary and lacrimal glands).

Data Presentation: Hypothetical In Vitro Pharmacological Data

The following tables present a hypothetical summary of quantitative data that could be generated from the proposed in vitro studies.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound

| Receptor Subtype | This compound | Acetylcholine (Reference) |

| Muscarinic | ||

| M1 | 150 | 25 |

| M2 | 800 | 30 |

| M3 | 250 | 20 |

| M4 | 1200 | 50 |

| M5 | 950 | 40 |

| Nicotinic | ||

| α4β2 | > 10,000 | 100 |

| α7 | > 10,000 | 500 |

Table 2: Hypothetical Functional Receptor Activity (EC50, nM) of this compound

| Receptor Subtype | Functional Assay | This compound | Carbachol (Reference) |

| M1 | Calcium Mobilization | 350 | 50 |

| M3 | Calcium Mobilization | 500 | 40 |

Table 3: Hypothetical Acetylcholinesterase Inhibition (IC50, nM)

| Enzyme Source | This compound | Donepezil (Reference) |

| Human Recombinant AChE | 2500 | 10 |

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following are example protocols for key experiments.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.[5][6][7]

Materials:

-

96-well microplate

-

Spectrophotometric plate reader

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Recombinant human AChE

-

This compound (test compound)

-

Donepezil (positive control)

Procedure:

-

Prepare serial dilutions of this compound and the positive control in phosphate buffer.

-

To each well of the 96-well plate, add 20 µL of the test compound dilution, 140 µL of phosphate buffer, and 20 µL of DTNB solution.

-

Add 10 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

Protocol for Calcium Mobilization Assay in M1 Receptor-Expressing Cells

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.

Materials:

-

HEK293 cells stably expressing the human M1 muscarinic receptor

-

96-well black, clear-bottom microplate

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound (test compound)

-

Carbachol (positive control)

-

Atropine (antagonist control)

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Seed the M1-expressing HEK293 cells into the 96-well plate and grow to confluence.

-

Prepare the Fluo-4 AM loading solution containing Pluronic F-127 in HBSS.

-

Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

-

Wash the cells twice with HBSS.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

-

Inject serial dilutions of this compound or the reference agonist into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the logarithm of the agonist concentration and determine the EC50 value using a non-linear regression curve fit.

Mandatory Visualizations

Signaling Pathways

Caption: Proposed interactions of this compound within the cholinergic synapse.

Experimental Workflow

Caption: Proposed experimental workflow for the evaluation of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase/ACHE Activity Assay Kit (Colorimetric) (KA3962): Novus Biologicals [novusbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. attogene.com [attogene.com]

- 8. Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 3-Toluoyl Choline in Cholinergic Signaling

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding "3-Toluoyl choline" and its role in cholinergic signaling. This guide has been constructed as a representative technical framework. It utilizes established principles of cholinergic pharmacology and standard experimental methodologies to illustrate how a novel compound like this compound would be characterized. The data presented herein is illustrative and should not be considered experimentally verified results for this specific molecule.

Introduction to the Cholinergic System

The cholinergic system is a vital component of the central and peripheral nervous systems, utilizing the neurotransmitter acetylcholine (ACh) to modulate a vast array of physiological processes.[1][2] These functions range from cognitive processes like memory and attention to autonomic control of heart rate, muscle contraction, and glandular secretions.[1][3][4] The signaling is mediated by two main classes of receptors: the G-protein coupled muscarinic acetylcholine receptors (mAChRs) and the ligand-gated ion channel nicotinic acetylcholine receptors (nAChRs).[5][6]

-

Muscarinic Receptors (mAChRs): Five subtypes (M1-M5) have been identified. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[5]

-

Nicotinic Receptors (nAChRs): These receptors are ion channels that, upon binding to ACh, allow the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization.[5]

Given its structure as a choline ester, this compound is hypothesized to interact with these receptors, potentially acting as an agonist or antagonist, thereby modulating cholinergic neurotransmission. This document outlines the theoretical characterization of its pharmacological profile.

Quantitative Pharmacological Profile of this compound

The initial characterization of a novel cholinergic ligand involves determining its binding affinity and functional potency at various receptor subtypes. The following tables present a hypothetical dataset for this compound to illustrate how such data would be presented.

Table 1: In Vitro Receptor Binding Affinity of this compound

This table summarizes the binding affinity (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line Source | Hypothetical Ki (nM) |

| Muscarinic | |||

| M1 | [³H]Pirenzepine | CHO-K1 cells | 15.2 |

| M2 | [³H]AF-DX 384 | Rat heart | 250.8 |

| M3 | [³H]4-DAMP | Human salivary gland | 22.5 |

| M4 | [³H]Pirenzepine | Striatal membranes | 85.3 |

| M5 | [³H]4-DAMP | HEK293 cells | 45.1 |

| Nicotinic | |||

| α7 | [¹²⁵I]α-Bungarotoxin | Rat hippocampus | > 10,000 |

| α4β2 | [³H]Epibatidine | Rat cortical membranes | > 10,000 |

Table 2: In Vitro Functional Activity of this compound

This table summarizes the functional activity, represented by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

| Receptor Subtype | Assay Type | Agonist/Antagonist | Hypothetical EC50/IC50 (nM) |

| Muscarinic | |||

| M1 | Calcium Mobilization | Agonist | 35.7 |

| M2 | cAMP Inhibition | Antagonist | 180.4 |

| M3 | Calcium Mobilization | Agonist | 48.9 |

| M4 | cAMP Inhibition | Antagonist | 310.2 |

| M5 | Calcium Mobilization | Agonist | 99.6 |

Cholinergic Signaling Pathways

Understanding how this compound influences cellular function requires knowledge of the downstream signaling cascades initiated by receptor activation.

Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

Activation of these receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a cascade of cellular responses.

Gi-Coupled Muscarinic Receptor Signaling (M2, M4)

Activation of M2 and M4 receptors leads to the inhibition of the enzyme adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP generally leads to inhibitory effects on the cell.[5]

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. The binding of an agonist directly opens the channel, permitting the rapid influx of cations, which depolarizes the cell membrane and triggers a fast excitatory postsynaptic potential.[5]

Experimental Protocols

The following protocols are standard methodologies used to characterize compounds targeting the cholinergic system.

Protocol: Radioligand Receptor Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor, allowing for the determination of the binding affinity (Ki).[7][8][9]

Objective: To determine the Ki of this compound at the M1 muscarinic receptor.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing the human M1 receptor.

-

Radioligand: [³H]Pirenzepine.

-

Non-specific binding control: Atropine (10 µM).

-

Test Compound: this compound (serial dilutions).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates, glass fiber filters, scintillation counter.

Procedure:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

25 µL of assay buffer (for total binding) or 25 µL of Atropine (for non-specific binding) or 25 µL of this compound dilution.

-

25 µL of [³H]Pirenzepine (final concentration ~0.5 nM).

-

50 µL of M1-expressing cell membranes (final concentration 10-20 µg protein/well).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Calcium Flux Functional Assay

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors, allowing for the determination of agonist potency (EC50) or antagonist inhibition (IC50).

Objective: To determine the EC50 of this compound at the M1 muscarinic receptor.

Materials:

-

HEK293 cells stably expressing the human M1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound (serial dilutions).

-

Control Agonist: Acetylcholine.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed M1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Remove growth media and add the Fluo-4 AM dye solution diluted in assay buffer to each well. Incubate for 60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye. Add a final volume of 100 µL of assay buffer to each well.

-

Compound Addition: Place the cell plate into the fluorescence reader. The instrument will add a specified volume (e.g., 50 µL) of the this compound dilutions to the wells while simultaneously measuring fluorescence.

-

Fluorescence Measurement: Record the fluorescence intensity over time (typically for 2-3 minutes) to capture the peak calcium response.

-

Data Analysis:

-

Calculate the change in fluorescence (peak signal - baseline signal).

-

Normalize the data to the maximum response produced by a saturating concentration of acetylcholine.

-

Plot the normalized response against the log concentration of this compound.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

Experimental Workflow Visualization

The overall process for characterizing a novel compound involves a logical progression from initial screening to more complex functional and in vivo testing.

Conclusion and Future Directions

Based on this representative profile, this compound is projected as a moderately potent agonist with selectivity for the M1 and M3 muscarinic receptor subtypes and antagonist activity at M2/M4 receptors. This mixed pharmacological profile suggests it could have complex effects on cholinergic signaling. For instance, its agonist activity at M1 receptors, which are crucial for cognitive processes, could be therapeutically beneficial.[3]

Future research should focus on:

-

Synthesis and empirical testing to validate this hypothetical profile.

-

Determining the mode of antagonism at M2/M4 receptors (competitive vs. non-competitive).

-

Evaluating its efficacy in in vivo models of cognitive dysfunction or other disorders where cholinergic modulation is relevant.[10][11]

-

Assessing its metabolic stability and pharmacokinetic properties to determine its potential as a drug candidate.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Choline [ods.od.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. Acetylcholine Receptor Binding Antibody | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 10. An In Vivo Pharmacological Screen Identifies Cholinergic Signaling as a Therapeutic Target in Glial-Based Nervous System Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Toluoyl Choline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Toluoyl choline, an aromatic choline ester. The synthesis is based on the acylation of a choline salt with 3-toluoyl chloride. This protocol is adapted from a well-established method for the synthesis of benzoylcholine chloride, a structurally similar compound. Included are methodologies for the reaction, purification, and characterization of the final product. Additionally, quantitative data for a related synthesis is provided for reference, and a visual workflow of the synthesis process is presented. This compound and related aromatic choline esters are primarily utilized as substrates in the study of cholinesterase activity.

Introduction

Aromatic choline esters are a class of compounds that are structurally related to the neurotransmitter acetylcholine. They are valuable tools in neuroscience and pharmacology for investigating the activity and specificity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymatic hydrolysis of these substrates can be monitored to determine enzyme kinetics and inhibition. This compound, a derivative of benzoic acid, serves as a specific substrate for such assays. This application note details a robust protocol for its laboratory-scale synthesis.

Data Presentation

While specific yield and analytical data for this compound are not widely published, the following table presents data from the synthesis of the closely related compound, benzoylcholine chloride, which can be used as a reference for expected outcomes.

| Parameter | Value (for Benzoylcholine Chloride Synthesis) | Reference |

| Starting Material | Choline Chloride | --INVALID-LINK-- |

| Acylating Agent | Benzoyl Chloride | --INVALID-LINK-- |

| Expected Yield | ~60-70% | --INVALID-LINK-- |

| Melting Point | 174-176 °C | --INVALID-LINK-- |

| Solvent for Reaction | N/A (neat) | --INVALID-LINK-- |

| Solvent for Recrystallization | Isopropyl alcohol or Acetone-ethanol mixture | --INVALID-LINK-- |

Experimental Protocols

This protocol describes the synthesis of this compound chloride via the direct acylation of choline chloride with 3-toluoyl chloride.

Materials and Equipment:

-

Choline chloride (anhydrous)

-

3-Toluoyl chloride

-

Isopropyl alcohol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a reflux condenser and gas inlet

-

Heating mantle with a magnetic stirrer

-

Vacuum filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Drying of Choline Chloride: Dry anhydrous choline chloride under vacuum at 100°C for at least 4 hours to remove any residual moisture.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the dried choline chloride (1 molar equivalent).

-